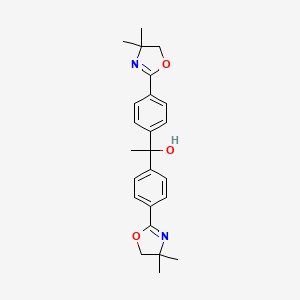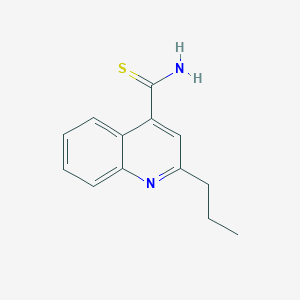![molecular formula C16H17NO3 B12876717 Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester CAS No. 712264-79-4](/img/structure/B12876717.png)
Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate is an organic compound that features a furan ring, a butenyl chain, and a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(furan-2-yl)but-3-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(furan-2-yl)but-3-en-1-amine
- Benzyl-(1-furan-2-yl-1-methyl-but-3-enyl)-amine hydrochloride
Uniqueness
Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate is unique due to the presence of both a furan ring and a benzyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
712264-79-4 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[1-(furan-2-yl)but-3-enyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-2-7-14(15-10-6-11-19-15)17-16(18)20-12-13-8-4-3-5-9-13/h2-6,8-11,14H,1,7,12H2,(H,17,18) |
InChI Key |
VFANMTCFKLLVMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


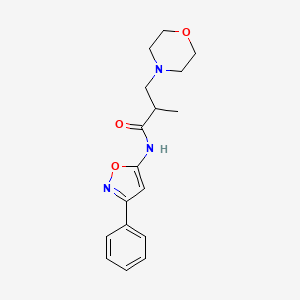
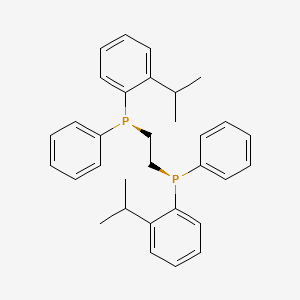
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)
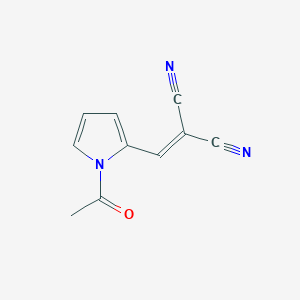
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
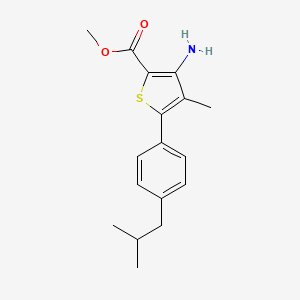

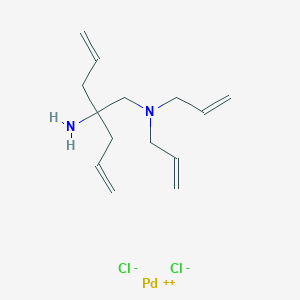
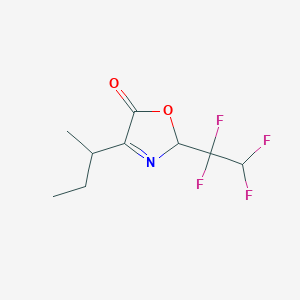
![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)

